Cas no 286-18-0 (7-Azabicyclo[4.1.0]heptane)

7-Azabicyclo[4.1.0]heptane is a strained bicyclic amine with a unique aziridine-fused cyclohexane structure, offering significant utility in synthetic organic chemistry. Its rigid, three-membered aziridine ring confers high reactivity, making it a valuable intermediate for ring-opening reactions, nucleophilic additions, and the synthesis of complex heterocycles. The compound’s strained geometry also facilitates selective functionalization, enabling the construction of pharmacophores and fine chemicals. Its stability under controlled conditions ensures consistent performance in both academic and industrial applications. Researchers favor 7-Azabicyclo[4.1.0]heptane for its versatility in medicinal chemistry, particularly in the development of bioactive molecules and constrained scaffolds.
7-Azabicyclo[4.1.0]heptane structure
7-Azabicyclo[4.1.0]heptane structure
Product name:7-Azabicyclo[4.1.0]heptane
CAS No:286-18-0
MF:C6H11N
MW:97.1582415103912
CID:1435533

7-Azabicyclo[4.1.0]heptane Chemical and Physical Properties

Names and Identifiers

    • 7-Azabicyclo[4.1.0]heptane
    • SMILES: C1CCC2NC2C1

Computed Properties

  • Exact Mass: 97.08923

Experimental Properties

  • Density: 0.9480
  • Melting Point: 21°C
  • Boiling Point: 171.72°C (rough estimate)
  • Refractive Index: 1.4440 (estimate)
  • PSA: 21.94

7-Azabicyclo[4.1.0]heptane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15202-1G
7-azabicyclo[4.1.0]heptane
286-18-0 95%
1g
¥ 4,719.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15202-5G
7-azabicyclo[4.1.0]heptane
286-18-0 95%
5g
¥ 14,157.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15202-250MG
7-azabicyclo[4.1.0]heptane
286-18-0 95%
250MG
¥ 1,887.00 2023-04-13
Enamine
EN300-43895-0.05g
7-azabicyclo[4.1.0]heptane
286-18-0 93%
0.05g
$252.0 2023-02-10
Enamine
EN300-43895-2.5g
7-azabicyclo[4.1.0]heptane
286-18-0 93%
2.5g
$2127.0 2023-02-10
Enamine
EN300-43895-0.1g
7-azabicyclo[4.1.0]heptane
286-18-0 93%
0.1g
$376.0 2023-02-10
Enamine
EN300-43895-10.0g
7-azabicyclo[4.1.0]heptane
286-18-0 93%
10.0g
$4667.0 2023-02-10
Aaron
AR002WIZ-100mg
7-Aza-bicyclo[4.1.0]heptane
286-18-0 95%
100mg
$772.00 2025-01-21
A2B Chem LLC
AB34367-500mg
7-Azabicyclo[4.1.0]heptane
286-18-0 93%
500mg
$927.00 2024-04-20
Aaron
AR002WIZ-2.5g
7-Aza-bicyclo[4.1.0]heptane
286-18-0 93%
2.5g
$2950.00 2023-12-14

Additional information on 7-Azabicyclo[4.1.0]heptane

Exploring the Chemistry and Applications of 7-Azabicyclo[4.1.0]heptane (CAS No. 286-18-0)

7-Azabicyclo[4.1.0]heptane, with the CAS number 286-18-0, is a fascinating bicyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a nitrogen atom integrated into a bicyclo[4.1.0]heptane framework, makes it a valuable building block for the development of novel pharmaceuticals and functional materials. Researchers and industry professionals often search for terms like "7-Azabicyclo[4.1.0]heptane synthesis", "CAS 286-18-0 applications", and "azabicyclic compounds in drug discovery", reflecting the growing interest in this compound.

The molecular architecture of 7-Azabicyclo[4.1.0]heptane is characterized by a strained three-membered ring fused to a six-membered ring, with a nitrogen atom at the 7-position. This structural motif is particularly appealing for designing bioactive molecules due to its ability to mimic natural alkaloids and influence molecular recognition processes. Recent studies have highlighted its potential in targeting G protein-coupled receptors (GPCRs), a hot topic in drug development, as GPCRs are involved in numerous physiological processes and are prime targets for therapeutic intervention.

In the realm of organic synthesis, 7-Azabicyclo[4.1.0]heptane serves as a versatile intermediate. Its reactivity is often explored in ring-opening reactions, which can lead to the formation of more complex heterocyclic systems. Keywords such as "aziridine ring-opening reactions" and "bicyclic amine derivatives" are frequently associated with this compound in scientific literature. The compound's stability and solubility properties also make it a candidate for green chemistry applications, aligning with the current trend toward sustainable and environmentally friendly synthetic methods.

Another area where 7-Azabicyclo[4.1.0]heptane shows promise is in the development of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. This is particularly relevant in the context of drug delivery systems and bioconjugation, where researchers aim to improve the bioavailability and targeting efficiency of therapeutic agents. Searches for "peptidomimetic scaffolds" and "nitrogen-containing bicyclic compounds" often lead to discussions about this compound's role in advancing these technologies.

From a material science perspective, 7-Azabicyclo[4.1.0]heptane has been investigated for its potential in creating advanced polymers and coordination complexes. Its nitrogen atom can act as a ligand, forming stable complexes with transition metals, which are useful in catalysis and nanotechnology. The compound's ability to impart rigidity and functionality to polymeric matrices is also a subject of ongoing research, with terms like "nitrogen-rich polymers" and "metal-organic frameworks (MOFs)" frequently appearing in related studies.

In conclusion, 7-Azabicyclo[4.1.0]heptane (CAS 286-18-0) is a multifaceted compound with broad applications across chemistry and biology. Its structural uniqueness and reactivity profile make it a valuable tool for researchers exploring new drug candidates, sustainable synthesis methods, and innovative materials. As the scientific community continues to uncover its potential, this compound is likely to remain a focal point in cutting-edge research and development.

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(CAS:286-18-0)7-Azabicyclo[4.1.0]heptane
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